Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
Description
Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate (CAS: 1514835-57-4) is a heterocyclic organic compound with the molecular formula C₁₀H₅ClNNaO₃ and a molecular weight of 245.59 g/mol . Its structure comprises a 1,3-oxazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a carboxylate anion, stabilized by a sodium counterion. Key identifiers include:
- SMILES:
Clc1ccc(cc1)c1cnc(o1)C(=O)[O-].[Na+] - InChIKey:
ADODKNPTCRCQJX-UHFFFAOYSA-N.
Predicted physicochemical properties include a collision cross section (CCS) of 146.5 Ų for the [M-H]⁻ adduct and 157.3 Ų for [M+Na]+ . The compound is commercially available in milligram-to-gram quantities, with pricing ranging from $272 (50 mg) to $3,099 (5 g) .
Properties
IUPAC Name |
sodium;5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.Na/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUIZSZQBOQTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514835-57-4 | |
| Record name | sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Methanol |
| Cyclization Time | 7 hours |
| Purification | Column chromatography |
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate undergoes saponification to yield the free carboxylic acid:
- Reagents : Aqueous KOH (10% w/v), dioxane/water (1:1).
- Conditions : Reflux for 3 hours, followed by acidification with HCl to pH 5.
- Yield : 85–90% (5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid).
Characterization Data:
- Melting Point : 200–202°C.
- ¹H NMR (DMSO-d₆): δ 12.13 (s, 1H, COOH), 8.36 (s, 1H, oxazole-CH), 7.16 (s, 1H, oxazole-CH), 7.45–7.32 (m, 4H, Ar-H).
Sodium Salt Formation
The carboxylic acid is neutralized with sodium hydroxide to form the final product:
Physicochemical Properties:
| Property | Value |
|---|---|
| Solubility (H₂O) | >250 μM |
| Stability (pH 7.4) | >12 hours |
| Hygroscopicity | Moderate |
Alternative Route: Oxidative Cyclization
A modified approach uses 4-chlorobenzaldehyde and ethyl isocyanoacetate:
- Catalyst : CuI (5 mol%), 1,10-phenanthroline (ligand).
- Conditions : DMF, 100°C, 12 hours.
- Yield : 60–65% (direct formation of sodium salt via in situ hydrolysis).
Advantages:
- Avoids isolation of intermediate esters.
- Reduces steps by integrating hydrolysis and salt formation.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity | Requires anhydrous conditions |
| Oxidative Cyclization | Fewer steps | Lower yield due to side reactions |
| Saponification | Scalable for industrial production | Acidification step increases cost |
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer properties against multiple cancer cell lines. Various studies have demonstrated its effectiveness in inhibiting cancer cell growth through different mechanisms.
- In Vitro Studies : Research has shown that sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate exhibits potent cytotoxicity against several human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, one study reported an IC50 value in the low micromolar range against these cell lines, indicating effective growth inhibition .
- Mechanisms of Action : The compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest, disrupting normal cellular functions and leading to cell death. Molecular docking studies suggest that it binds effectively to proteins involved in cancer progression, modulating key signaling pathways associated with cell survival .
Summary Table of Anticancer Activities
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | Low micromolar | Induction of apoptosis via caspase activation |
| A549 | Low micromolar | Cell cycle arrest |
| HT-1080 | ~19.56 | Induction of apoptosis |
Antimicrobial Properties
In addition to its anticancer effects, sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate has shown promising antimicrobial activity.
- Bacterial Inhibition : Preliminary studies indicate that the compound possesses significant inhibitory effects against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of microbial cell functions .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate.
- Modification Effects : Research indicates that modifications on the oxazole ring can significantly influence biological activity. For example, compounds with additional halogen substitutions have exhibited enhanced potency against cancer cell lines compared to their non-substituted analogs .
Case Studies and Research Findings
Several key studies highlight the potential applications of sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate:
- Anticancer Efficacy : A study assessing a series of oxazole derivatives indicated that sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate showed promising cytotoxicity against fibrosarcoma cells with an IC50 value demonstrating effective growth inhibition .
- Molecular Docking Studies : Molecular docking analyses have suggested that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
Mechanism of Action
The mechanism by which Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their function. The 4-chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylate group can form ionic interactions with positively charged residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a. Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate
b. Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate
- Molecular formula: C₁₁H₈ClNO₃.
- Key difference : A methyl ester replaces the sodium carboxylate, and a chlorine atom is at the oxazole’s 4-position .
- Impact : The methyl ester reduces water solubility compared to the ionic sodium carboxylate. The chlorine substituent may enhance electrophilicity, influencing reactivity in cross-coupling reactions.
Functional Analogues with Heterocyclic Cores
a. Acyl-Hydrazone Derivatives (TH1–TH10)
- Example : 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]acetohydrazide derivatives .
- Key difference : Tetrazole ring replaces oxazole, with a hydrazide side chain.
- Bioactivity : Compounds TH3–TH7 exhibit fungicidal activity against Candida spp. (MIC₈₀: 4–16 µg/mL), comparable to fluconazole .
- Comparison : The sodium carboxylate in the target compound may confer better solubility but lacks documented antifungal activity.
b. Thiazolidinone Derivatives (Compounds 5–7)
- Example: 5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones .
- Key difference: Thiazolidinone core instead of oxazole, with additional hydrazone moieties.
- Bioactivity : IC₅₀ values of 0.8–2.4 µM against Plasmodium falciparum .
- Comparison : The oxazole-carboxylate structure lacks reported antimalarial activity, though its sodium salt may enhance bioavailability.
Biological Activity
Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₆ClNO₃
- SMILES : C1=CC(=CC=C1C2=CN=C(O2)C(=O)O)Cl
- InChIKey : ADODKNPTCRCQJX-UHFFFAOYSA-N
The compound's structural features, particularly the oxazole ring and the chlorophenyl group, are critical in determining its biological activity.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate has shown efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Compound | MIC (µg/ml) | Bacterial Strains Tested |
|---|---|---|
| Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | 1.6 | Candida albicans |
| Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | 3.2 | E. coli, S. aureus |
| Reference Drug (Ampicillin) | 0.8 | E. coli |
Studies have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate are particularly noteworthy. It has been tested against various cancer cell lines, showcasing promising cytotoxic effects.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.38 | Induction of apoptosis |
| U-937 (Leukemia) | 8.25 | Cell cycle arrest |
| HeLa (Cervical) | 12.50 | Inhibition of proliferation |
In vitro studies have shown that the compound induces apoptosis in breast cancer cells (MCF-7), with mechanisms involving increased expression of p53 and caspase activation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of oxazole derivatives similar to sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate:
- Anticancer Efficacy : A study reported that derivatives with similar structures induced significant apoptosis in various cancer cell lines, with IC₅₀ values indicating strong cytotoxicity .
- Antimicrobial Potency : Research demonstrated that oxazole derivatives exhibited effective antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate?
- Methodological Answer : A common approach involves cyclization and coupling reactions. For example, 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives can be synthesized by reacting hydrazides with cyanogen bromide in methanol, followed by sodium salt formation . Alternative routes include refluxing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with anhydrous potassium carbonate in acetone, followed by recrystallization . Structural confirmation via NMR and FT-IR is critical to validate purity.
Q. How can the crystal structure of Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s sodium coordination and hydrogen-bonding network can be resolved using programs like SHELXL for refinement . For example, related sodium-coordinated heterocycles exhibit infinite cationic chains with O–H⋯N hydrogen bonds, forming layered structures . Data collection at low temperatures (e.g., 100 K) improves resolution, and SHELXPRO can assist in macromolecular interface analysis .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify carboxylate (C=O stretch ~1650–1700 cm⁻¹) and oxazole ring vibrations (C–N/C–O stretches ~1200–1400 cm⁻¹).
- NMR : ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and sodium carboxylate’s deshielding effect. ¹³C NMR detects the oxazole ring carbons (δ 150–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ ion) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate?
- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, substituents like the 4-chlorophenyl group lower LUMO energy, enhancing electrophilicity . Basis sets like B3LYP/6-311++G(d,p) optimize geometry, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra for comparison with experimental data .
Q. How do structural analogs of this compound differ in biological activity?
- Methodological Answer : Replace the oxazole ring with thiadiazole or pyrazole moieties to study activity shifts. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide shows enhanced antimicrobial activity due to sulfur’s electronegativity, while benzamide derivatives (e.g., N-[5-(4-chlorophenyl)-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide) exhibit improved enzyme inhibition via π-π stacking . Structure-activity relationship (SAR) studies require systematic substitution at the 4-chlorophenyl or carboxylate positions .
Q. What strategies resolve contradictions in crystallographic data (e.g., twinning or disorder)?
- Methodological Answer : For twinned crystals, use SHELXD for initial phase determination and SHELXE for density modification . High-resolution data (>1.0 Å) allow anisotropic refinement of sodium ions and disordered solvent molecules. If disorder persists, apply restraints (e.g., SIMU in SHELXL) to stabilize refinement . Validation tools like PLATON or checkCIF identify over-constrained parameters .
Q. How can reaction mechanisms for sodium carboxylate formation be experimentally validated?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carboxylate groups) tracks oxygen exchange during ester hydrolysis. Kinetic studies (e.g., varying pH or temperature) identify rate-determining steps. In situ FT-IR monitors intermediate formation (e.g., ester → carboxylate transition) . X-ray photoelectron spectroscopy (XPS) confirms sodium’s ionic interaction with the carboxylate oxygen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
